

# Application Note: Quantification of Sarpogrelate Hydrochloride in Tablets by RP-HPLC

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## Compound of Interest

Compound Name: Sarpogrelate

Cat. No.: B137540

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## Introduction

**Sarpogrelate** hydrochloride is a selective 5-hydroxytryptamine 2A (5-HT<sub>2A</sub>) receptor antagonist used for the treatment of peripheral arterial disease.[1] It functions as an anti-platelet agent, inhibiting serotonin-induced platelet aggregation.[2][3] Accurate and reliable quantification of **Sarpogrelate** in pharmaceutical tablets is crucial for quality control and ensuring therapeutic efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **Sarpogrelate** hydrochloride in tablet dosage forms. The method is simple, precise, and accurate, making it suitable for routine quality control analysis.[2][3]

## Experimental Protocols

### Materials and Reagents

- **Sarpogrelate** Hydrochloride Reference Standard (≥98% purity)
- **Sarpogrelate** Hydrochloride Tablets
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (Analytical Grade)

- Ammonium Acetate (Analytical Grade)
- Phosphoric Acid (Analytical Grade)
- Trifluoroacetic Acid (HPLC Grade)
- Deionized Water (18.2 MΩ·cm)

## Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
- Column: Phenomenex C18 (250 mm x 4.6 mm, 5 μm)
- Mobile Phase: 10 mM Ammonium Acetate and Acetonitrile (45:55 v/v)
- Flow Rate: 1.2 mL/min
- Detection Wavelength: 220 nm
- Injection Volume: 20 μL
- Column Temperature: 30°C
- Run Time: Approximately 10 minutes

## Preparation of Solutions

a) Mobile Phase Preparation: Prepare a 10 mM solution of ammonium acetate in water. Filter and degas the mobile phase components before use. Mix the ammonium acetate solution and acetonitrile in a 45:55 (v/v) ratio.

b) Standard Stock Solution Preparation (500 μg/mL): Accurately weigh about 25 mg of **Sarpogrelate** Hydrochloride Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

c) Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 10-50 μg/mL by diluting with the mobile phase.

These solutions are used to establish the calibration curve.

d) Sample Solution Preparation:

- Weigh and finely powder not fewer than 20 **Sarpogrelate** Hydrochloride tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Sarpogrelate** Hydrochloride and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the mark with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- The final concentration of this solution will be approximately 100 µg/mL. Further dilution may be required to fall within the linear range of the calibration curve.

## Method Validation Protocol

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

- **System Suitability:** Inject the standard solution (e.g., 30 µg/mL) six times and evaluate the relative standard deviation (RSD) for peak area and retention time, as well as the theoretical plates and tailing factor.
- **Linearity:** Analyze the prepared working standard solutions (10-50 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient ( $r^2$ ), slope, and intercept.
- **Accuracy (Recovery):** Perform recovery studies by spiking a known amount of **Sarpogrelate** Hydrochloride standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). The percentage recovery should be calculated.
- **Precision:**

- Repeatability (Intra-day Precision): Analyze six replicate injections of a sample solution on the same day and under the same experimental conditions.
- Intermediate Precision (Inter-day Precision): Repeat the analysis on different days with different analysts and/or equipment.
- Specificity: Analyze a placebo solution (containing all tablet excipients except the active pharmaceutical ingredient) to ensure no interference at the retention time of **Sarpogrelate Hydrochloride**. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) can also be performed to demonstrate the stability-indicating nature of the method.

## Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	$T \leq 2.0$	1.16
Theoretical Plates (N)	$N \geq 2000$	9240
RSD of Peak Area (%)	$\leq 2.0\%$	1.6%
RSD of Retention Time (%)	$\leq 1.0\%$	0.00%

Table 2: Linearity and Range

Parameter	Result
Linearity Range	10-50 µg/mL
Correlation Coefficient ( $r^2$ )	$\geq 0.999$
Regression Equation	$y = mx + c$

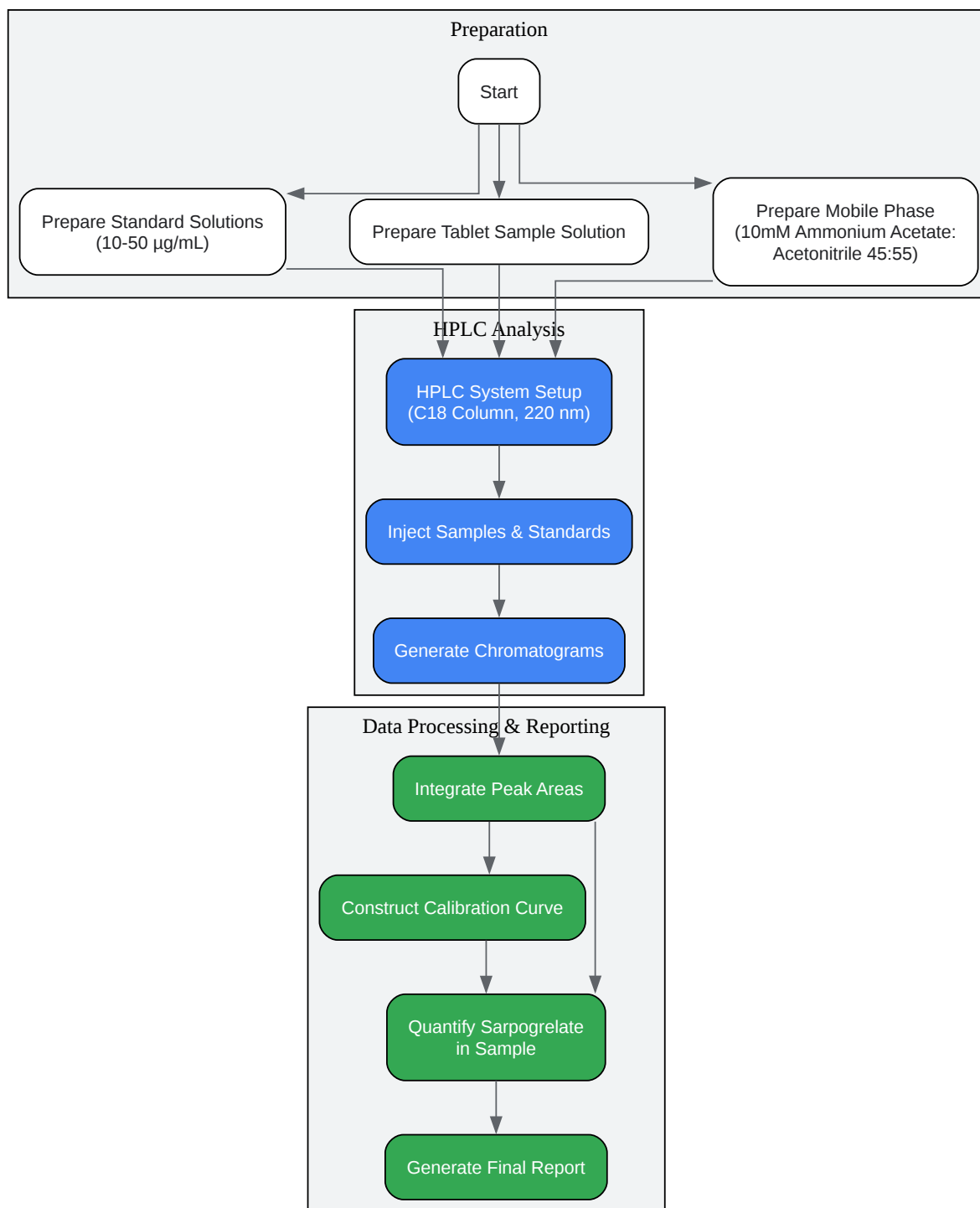
Table 3: Accuracy (Recovery) Study

Spiked Level (%)	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	% RSD
80	8	-	98.73 - 100.67	< 2.0
100	10	-	98.73 - 100.67	< 2.0
120	12	-	98.73 - 100.67	< 2.0

Table 4: Precision (% RSD)

Precision Type	% RSD
Repeatability (Intra-day)	≤ 2.0% (typically 1.49%)
Intermediate Precision (Inter-day)	≤ 2.0% (typically 1.60%)

## Visualizations



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Caption: Workflow for **Sarpogrelate** quantification by RP-HPLC.

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## References

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